molecular formula C24H23N3O6 B2385251 methyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate CAS No. 872857-37-9

methyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate

Cat. No.: B2385251
CAS No.: 872857-37-9
M. Wt: 449.463
InChI Key: LLCNHKRTZDKXIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves several novel intermediates and avoids the use of column chromatography . For instance, a synthetic route for the preparation of Roxadustat, a related compound, has been described .

Scientific Research Applications

Synthesis and Physicochemical Properties

Methyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate is involved in the synthesis of various compounds. A study by Pernak et al. (2011) discusses the synthesis of 4-benzyl-4-methylmorpholinium salts, highlighting their physicochemical properties and potential applications in green chemistry (Pernak et al., 2011).

Reactivity and Structural Studies

A research by Follet et al. (2015) examines the structure and reactivity of indolylmethylium ions, which are related to the this compound. This study provides insights into the synthetic applications of these compounds (Follet et al., 2015).

Biomedical Research

In biomedical research, the related compound methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate has been studied by Ukrainets et al. (2014). Their work focuses on the cyclization processes of this compound, indicating its relevance in medicinal chemistry (Ukrainets et al., 2014).

DNA Binding Studies

Raj et al. (2020) conducted research on the DNA-binding interactions of compounds similar to this compound. This study highlights the potential of these compounds in understanding DNA interactions, which can have implications in drug design (Raj et al., 2020).

Catalytic Applications

A study by Xu et al. (2017) on N-methyl morpholine-based ionic liquids, closely related to the compound , demonstrates their use as catalysts in Knoevenagel condensation. This highlights the compound's potential in catalytic applications (Xu et al., 2017).

Properties

IUPAC Name

methyl 4-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c1-32-24(31)16-6-8-17(9-7-16)25-23(30)22(29)19-14-27(20-5-3-2-4-18(19)20)15-21(28)26-10-12-33-13-11-26/h2-9,14H,10-13,15H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCNHKRTZDKXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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